molecular formula C14H24N2O3 B13139330 Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate CAS No. 172875-50-2

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate

Cat. No.: B13139330
CAS No.: 172875-50-2
M. Wt: 268.35 g/mol
InChI Key: AWSWJNVTCMMKGA-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate is a complex organic compound that features a unique imidazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-propylimidazole with ethyl chloroformate in the presence of a base, followed by the addition of 3-hydroxypentan-3-yl bromide. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, reduced imidazole derivatives, and substituted esters .

Scientific Research Applications

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways .

Biological Activity

Ethyl 4-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS No. 172875-50-2) is an organic compound that has garnered attention due to its significant biological activity, particularly as an intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Carboxylate group : Contributes to its solubility and reactivity.
  • Hydroxypentan group : Enhances biological activity and solubility compared to similar compounds.

The molecular formula is C14H24N2O3C_{14}H_{24}N_{2}O_{3} with a molecular weight of approximately 268.36 g/mol. It typically appears as a pale yellow solid and is soluble in organic solvents, making it versatile for various applications in chemical synthesis and pharmaceuticals .

Pharmacological Properties

This compound exhibits several pharmacological properties:

The compound's mechanism of action primarily involves its role as an angiotensin II receptor antagonist. By inhibiting the binding of angiotensin II to its receptor, it prevents vasoconstriction and promotes vasodilation, leading to lower blood pressure. The hydroxypentan group enhances the compound's affinity for the receptor, contributing to its efficacy as an antihypertensive agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Synthesis and Biological Evaluation

A study reported the synthesis of this compound as a key intermediate for olmesartan. The synthesized compound demonstrated high purity (99.5% HPLC purity) and was evaluated for its efficacy in lowering blood pressure in animal models .

Study 2: Structural Activity Relationship (SAR)

Research on structurally similar compounds revealed that modifications to the hydroxypentan group significantly impacted biological activity. Compounds with enhanced solubility exhibited improved pharmacokinetic profiles, suggesting that this compound may have superior therapeutic potential compared to its analogs .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylateC12H20N2O3C_{12}H_{20}N_{2}O_{3}Intermediate for olmesartan; GABA receptor blocker
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylateC14H24N2O3C_{14}H_{24}N_{2}O_{3}Similar structure; potential antihypertensive properties
Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylateVariesDifferent substituent; varied biological activity

This table illustrates how this compound stands out due to its specific structural features that enhance both solubility and biological activity compared to similar compounds.

Properties

CAS No.

172875-50-2

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

ethyl 5-(3-hydroxypentan-3-yl)-2-propyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-5-9-10-15-11(13(17)19-8-4)12(16-10)14(18,6-2)7-3/h18H,5-9H2,1-4H3,(H,15,16)

InChI Key

AWSWJNVTCMMKGA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1)C(CC)(CC)O)C(=O)OCC

Origin of Product

United States

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